(Cyclopent-1-en-1-yl)methanethiol
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Overview
Description
(Cyclopent-1-en-1-yl)methanethiol is an organic compound with the chemical formula C6H9SH. It is a thiol derivative of cyclopentene, characterized by the presence of a sulfur-containing thiol group attached to a methylene bridge, which in turn is connected to a cyclopentene ring. This compound is primarily used in research settings and is not intended for human or veterinary use.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclopent-1-en-1-yl)methanethiol can be achieved through various organic reactions. One common method involves the reaction of cyclopentene with methanethiol in the presence of a catalyst. The reaction typically requires controlled conditions, including specific temperatures and pressures, to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, it is likely that large-scale synthesis would involve similar reaction conditions as those used in laboratory settings, with additional steps for purification and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
(Cyclopent-1-en-1-yl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form cyclopentylmethanethiol.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups in organic molecules.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but generally involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
Major products formed from these reactions include disulfides, sulfonic acids, and substituted cyclopentyl derivatives. These products have various applications in organic synthesis and research .
Scientific Research Applications
(Cyclopent-1-en-1-yl)methanethiol is used in several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving thiol-based biochemistry and enzyme interactions.
Medicine: Research into potential therapeutic applications, particularly in the development of new drugs and treatments.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Cyclopent-1-en-1-yl)methanethiol involves its thiol group, which can form covalent bonds with various molecular targets. This interaction can modulate the activity of enzymes and other proteins, influencing biochemical pathways and cellular processes. The compound’s effects are mediated through its ability to undergo redox reactions and participate in nucleophilic substitution .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (Cyclopent-1-en-1-yl)methanethiol include:
Cyclopentylmethanethiol: Lacks the double bond present in this compound.
Cyclopent-1-en-1-ylmethanol: Contains a hydroxyl group instead of a thiol group.
Cyclopent-1-en-1-ylamine: Features an amine group in place of the thiol group.
Uniqueness
Its ability to participate in both redox and nucleophilic substitution reactions makes it a versatile compound in organic synthesis .
Properties
Molecular Formula |
C6H10S |
---|---|
Molecular Weight |
114.21 g/mol |
IUPAC Name |
cyclopenten-1-ylmethanethiol |
InChI |
InChI=1S/C6H10S/c7-5-6-3-1-2-4-6/h3,7H,1-2,4-5H2 |
InChI Key |
ZFMOSLCXMSZOTN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=C(C1)CS |
Origin of Product |
United States |
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